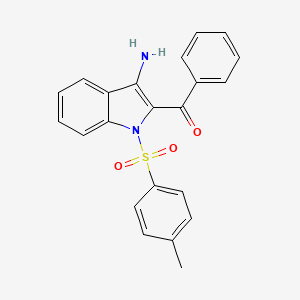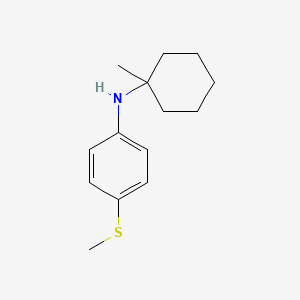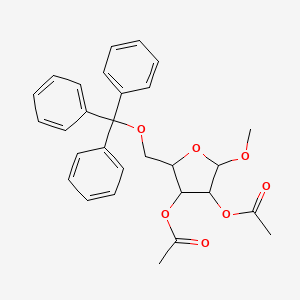
Methyl 2,3-di-O-acetyl-5-O-(triphenylmethyl)pentofuranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-DI-O-ACETYL-1-O-METHYL-5-O-TRITYL-ALPHA-D-XYLOFURANOSIDE: is a complex organic compound with the molecular formula C29H30O7 and a molecular weight of 490.558 g/mol . This compound is a derivative of xylofuranose, a sugar molecule, and is often used in organic synthesis and research due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-DI-O-ACETYL-1-O-METHYL-5-O-TRITYL-ALPHA-D-XYLOFURANOSIDE typically involves multiple steps. One common method starts with the protection of the hydroxyl groups of xylofuranose. The trityl group is introduced to protect the 5-hydroxyl group, followed by acetylation of the 2 and 3 positions. The final step involves methylation of the 1-hydroxyl group .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar steps as in laboratory settings, with optimization for scale and efficiency. This includes the use of automated reactors and purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the acetyl groups, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the trityl group, converting it back to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can regenerate hydroxyl groups.
Aplicaciones Científicas De Investigación
Chemistry: In organic chemistry, 2,3-DI-O-ACETYL-1-O-METHYL-5-O-TRITYL-ALPHA-D-XYLOFURANOSIDE is used as an intermediate in the synthesis of more complex molecules. Its protected hydroxyl groups allow for selective reactions at specific sites .
Biology and Medicine: This compound is used in the synthesis of nucleoside analogs, which are important in antiviral and anticancer therapies. The protected sugar moiety can be incorporated into nucleosides, enhancing their stability and bioavailability .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs. Its unique structure allows for the creation of novel therapeutic agents with improved efficacy and reduced side effects .
Mecanismo De Acción
The mechanism of action of 2,3-DI-O-ACETYL-1-O-METHYL-5-O-TRITYL-ALPHA-D-XYLOFURANOSIDE is primarily related to its role as a synthetic intermediate. It does not exert direct biological effects but facilitates the synthesis of biologically active compounds. The trityl and acetyl groups protect the hydroxyl groups during chemical reactions, preventing unwanted side reactions and ensuring the desired product is obtained .
Comparación Con Compuestos Similares
- 2,3-DI-O-ACETYL-1-O-METHYL-5-O-TRITYL-BETA-D-XYLOFURANOSIDE
- 1,2:3,5-DI-O-ISOPROPYLIDENE-D-XYLOFURANOSE
- 1-O-(3,4-DINITROPHENYL)-2,3,4-TRI-O-ACETYL-BETA-D-XYLOPYRANOSIDE
- 1-O-METHYL-2,3,4,6-TETRA-O-ACETYL-ALPHA-D-GALACTOSIDE
Uniqueness: 2,3-DI-O-ACETYL-1-O-METHYL-5-O-TRITYL-ALPHA-D-XYLOFURANOSIDE is unique due to its specific combination of protecting groups, which allows for selective reactions at the 1, 2, 3, and 5 positions. This makes it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry .
Propiedades
Número CAS |
6340-64-3 |
|---|---|
Fórmula molecular |
C29H30O7 |
Peso molecular |
490.5 g/mol |
Nombre IUPAC |
[4-acetyloxy-5-methoxy-2-(trityloxymethyl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C29H30O7/c1-20(30)34-26-25(36-28(32-3)27(26)35-21(2)31)19-33-29(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24/h4-18,25-28H,19H2,1-3H3 |
Clave InChI |
ICWBPLBETGRFDW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1C(OC(C1OC(=O)C)OC)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(2-chlorophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11941893.png)
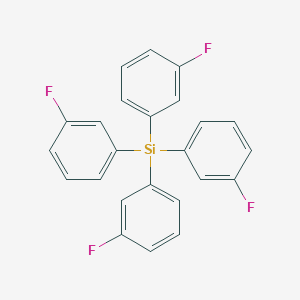

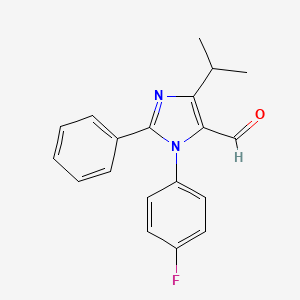
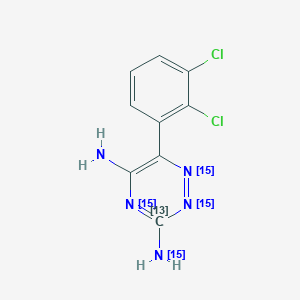
![2,6-Dioxabicyclo[5.2.0]non-1(7)-ene-8,9-dione](/img/structure/B11941922.png)
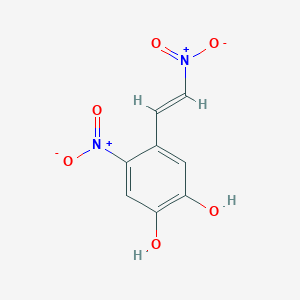

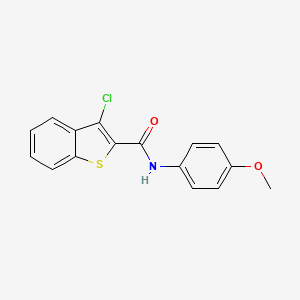
![2,7-Naphthalenedisulfonicacid, 3-[2-[4-(diethylamino)phenyl]diazenyl]-4,5-dihydroxy-](/img/structure/B11941936.png)
![3-[(2-Methyl-1,3-dioxolan-2-yl)methyl]cyclopentan-1-one](/img/structure/B11941942.png)
